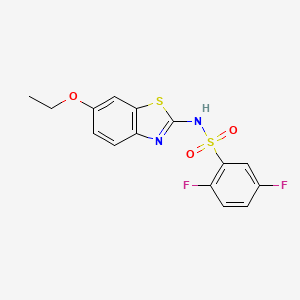
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide, also known as BDCRB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of chemicals known as benzamides, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
科学研究应用
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has been shown to inhibit the replication of several viruses, including herpes simplex virus, human cytomegalovirus, and influenza virus.
作用机制
The mechanism of action of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair, and histone deacetylases, which regulate gene expression. N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit the replication of several viruses. N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has also been found to modulate the expression of various genes involved in cellular processes, such as cell proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential applications in scientific research, which makes it a valuable tool for investigating various biological processes. However, there are also some limitations to using N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide in lab experiments. It has been found to exhibit some toxicity in certain cell types, which may limit its use in certain applications. Additionally, the mechanism of action of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research related to N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide. One area of research is to further investigate the mechanism of action of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide, which may provide insights into its potential applications in scientific research. Another area of research is to explore the potential use of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, there is a need for further studies to evaluate the safety and toxicity of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide in different cell types and animal models.
合成方法
The synthesis of N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide involves the reaction of 3-chlorobenzoic acid with 4-bromo-3-chloroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable solvent, such as dichloromethane. The resulting product is then purified by recrystallization or column chromatography to obtain pure N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide.
属性
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-11-5-4-10(7-12(11)16)17-13(18)8-2-1-3-9(15)6-8/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVABNOFRABXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-3-chlorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)



![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)
![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)
![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)




![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
